molecular formula C19H19N3O3 B6055100 N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide

N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide

Cat. No. B6055100
M. Wt: 337.4 g/mol
InChI Key: FIPIRMUIMNGZMV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as DIMBOA, is a natural compound found in maize and other plants. It has been found to possess various biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood. However, it has been suggested that it may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, it has been proposed that N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. It has also been found to have antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide in lab experiments is its natural origin. It can be easily obtained from maize and other plants, making it a cost-effective alternative to synthetic compounds. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One area of interest is its potential as a natural pesticide. It has been found to have insecticidal activity against various pests, including the corn rootworm and the western corn rootworm. Another area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a natural compound with various biological activities, including antimicrobial, antifungal, and anticancer properties. It can be synthesized by reacting 2,3-dimethoxybenzaldehyde with 2-(1H-indol-2-yl)acetic acid hydrazide. Its mechanism of action is not fully understood, but it may act by disrupting the cell membrane of bacteria and fungi, or by inhibiting the activity of certain enzymes in cancer cells. Further research is needed to determine its potential as a natural pesticide and therapeutic agent.

Synthesis Methods

N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide can be synthesized by reacting 2,3-dimethoxybenzaldehyde with 2-(1H-indol-2-yl)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its biological activities. It has been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
In addition, N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to possess anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-9-5-7-14(19(17)25-2)12-20-22-18(23)11-15-10-13-6-3-4-8-16(13)21-15/h3-10,12,21H,11H2,1-2H3,(H,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPIRMUIMNGZMV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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